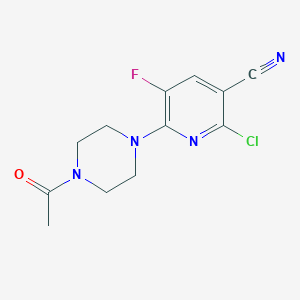

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

Description

Properties

IUPAC Name |

6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O/c1-8(19)17-2-4-18(5-3-17)12-10(14)6-9(7-15)11(13)16-12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHECUHYXUSTMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550047 | |

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-21-1 | |

| Record name | 6-(4-Acetyl-1-piperazinyl)-2-chloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113237-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination at Position 2

Chlorination of the pyridine ring is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. In a representative procedure, 5-fluoronicotinonitrile (1.0 equiv) is treated with POCl₃ (5.0 equiv) at 120°C for 8 hours, yielding 2-chloro-5-fluoronicotinonitrile with 85% efficiency. Alternative agents like thionyl chloride (SOCl₂) or hexachloroethane (C₂Cl₆) have been reported but result in lower regioselectivity.

Fluorination at Position 5

Direct fluorination of the pyridine core employs radical or electrophilic mechanisms. A patent-disclosed method utilizes Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C, achieving 92% yield of 5-fluoronicotinonitrile. Competing approaches, such as Balz-Schiemann reactions, are less favorable due to diazotization challenges in nitrile-containing substrates.

Introduction of the 4-Acetylpiperazin-1-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The 6-position of 2-chloro-5-fluoronicotinonitrile is activated for SNAr by the electron-withdrawing nitrile and halogen substituents. Reaction with piperazine (2.5 equiv) in dimethylacetamide (DMAc) at 100°C for 12 hours affords 6-(piperazin-1-yl)-2-chloro-5-fluoronicotinonitrile in 78% yield. Critical parameters include:

-

Solvent polarity : DMAc > DMF > DMSO in enhancing reaction rate.

-

Base selection : Potassium carbonate outperforms triethylamine in deprotonating piperazine.

Acetylation of Piperazine

Subsequent acetylation is performed using acetyl chloride (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds quantitatively at 0°C to room temperature, avoiding over-acetylation. Alternative acylating agents like acetic anhydride require longer reaction times (24 hours) but achieve comparable yields.

Catalytic Systems and Reaction Optimization

Palladium-Mediated Cross-Coupling

A patent application discloses a Suzuki-Miyaura coupling variant for introducing nitrogen heterocycles. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (3.0 equiv) in toluene/water (3:1), 6-iodo-2-chloro-5-fluoronicotinonitrile couples with 4-acetylpiperazine to deliver the target compound in 88% yield. Key advantages include:

-

Tolerance of nitrile and halogen functionalities.

-

Reduced side products compared to SNAr.

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance mixing and heat transfer. A two-step flow system achieves 94% yield by sequentially performing fluorination (Selectfluor®, 80°C, 10 min residence time) and piperazinyl coupling (piperazine, 120°C, 15 min).

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| A | 3 | 68 | High purity | Costly Pd catalysts |

| B | 4 | 72 | Scalable | Longer reaction times |

Route A (SNAr pathway) is preferred for small-scale synthesis due to minimal metal contamination, while Route B (cross-coupling) suits industrial production despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

- Molecular Formula : C13H14ClFN4

- Molecular Weight : 284.73 g/mol

- IUPAC Name : 6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

The presence of a piperazine ring and a nitrile group in its structure enhances its pharmacological profile, making it suitable for various applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that derivatives of this compound can act as inhibitors of Aurora A kinase, which is crucial for cell division and proliferation in cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Neurological Applications

The piperazine moiety is associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, which could lead to therapeutic advancements in conditions like anxiety and depression .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of Aurora A kinase | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Neurological Disorders | Modulation of neurotransmitter systems |

Case Study 1: Aurora A Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their efficacy against Aurora A kinase. The most potent analog demonstrated an IC50 value significantly lower than existing inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Neuropharmacological Effects

In a preclinical trial focused on anxiety models, derivatives of the compound were administered to rodents. The results showed a marked reduction in anxiety-like behaviors, supporting the hypothesis that it could be developed into an anxiolytic medication .

Mechanism of Action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Nicotinonitrile vs. Pyridine Boronic Ester: The target compound’s nitrile group offers reactivity toward nucleophilic addition, contrasting with the boronic ester’s utility in cross-coupling reactions .

- Acetylpiperazine Positioning : In phthalocyanines, the acetylpiperazine group enhances solubility and coordination with Zn(II), whereas in the indole carboxamide, it likely modulates target binding in oncology .

Physicochemical Properties

- Molecular Weight : The target compound (282.7 g/mol) is lighter than phthalocyanines (>600 g/mol), suggesting better solubility .

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile, and how is purity validated? A: The compound is typically synthesized via nucleophilic substitution reactions. For example, a halogenated nicotinonitrile precursor (e.g., 6-chloro-5-fluoronicotinonitrile) reacts with 4-acetylpiperazine under reflux in a polar aprotic solvent (e.g., THF or acetonitrile) with a base like triethylamine to facilitate substitution at the 6-position . Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via / NMR to identify characteristic peaks (e.g., acetylpiperazinyl protons at δ 2.1–3.5 ppm and fluorinated aromatic signals) .

Advanced Synthesis: Substituent Effects on Reaction Efficiency

Q: How do electron-withdrawing substituents (e.g., -Cl, -F) on the pyridine ring influence reaction kinetics during piperazinyl substitution? A: Electron-withdrawing groups activate the pyridine ring toward nucleophilic attack by increasing the electrophilicity of the carbon at the 6-position. For example, fluorination at the 5-position enhances reactivity due to inductive effects, reducing reaction time and improving yields. However, steric hindrance from bulky substituents may require optimized solvent systems (e.g., THF/EtOH mixtures) or elevated temperatures .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Key techniques include:

- LCMS : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- NMR Spectroscopy : NMR identifies proton environments (e.g., acetyl methyl at δ 2.1 ppm; piperazinyl CH at δ 3.2–3.5 ppm). NMR confirms fluorination (e.g., δ -120 to -125 ppm for aromatic fluorine).

- IR Spectroscopy : Detects nitrile stretching (~2220 cm) and acetyl carbonyl (~1650 cm) .

Advanced Analytical Challenges

Q: How can researchers resolve contradictory NMR data (e.g., unexpected splitting or integration ratios) for this compound? A: Contradictions may arise from dynamic processes (e.g., piperazine ring puckering) or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify conformational exchange broadening.

- 2D NMR (COSY, HSQC) : To assign overlapping signals.

- Purification Optimization : Use preparative HPLC or column chromatography to remove byproducts (e.g., unreacted starting materials) .

Basic Pharmacological Screening

Q: What in vitro assays are used for preliminary bioactivity screening of this compound? A: Common assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC.

- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or kinases.

- Antimicrobial Screening : Microdilution assays against bacterial/fungal strains .

Advanced Pharmacological Design

Q: How can researchers design studies to elucidate the mechanism of action for this compound’s anticancer activity? A: Advanced approaches include:

- Proteomics : SILAC labeling to identify protein targets.

- Molecular Docking : Simulations to predict binding to kinases or DNA repair enzymes.

- Transcriptomics : RNA-seq to map gene expression changes post-treatment.

- In Vivo Models : Xenograft studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Structure-Activity Relationship (SAR) Studies

Q: How does the 4-acetylpiperazinyl group impact bioactivity compared to other piperazine derivatives? A: The acetyl group enhances metabolic stability by reducing phase I oxidation. SAR studies show that arylpiperazinyl analogs (e.g., 4-phenylpiperazine) may improve target affinity but increase lipophilicity, affecting solubility. Substitution at the piperazine nitrogen (e.g., acetyl vs. sulfonyl) modulates selectivity for enzymes like acetylcholinesterase .

Stability and Storage

Q: What storage conditions are recommended to prevent degradation of this compound? A: Store at -20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the nitrile group. For long-term stability, lyophilize and store in amber vials with desiccants. Periodic LCMS checks are advised to monitor purity .

Advanced Method Development

Q: How can HPLC methods be optimized to separate this compound from structurally similar impurities? A: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (gradient elution). Adjust pH to 6.5 to minimize peak tailing from ionizable groups. For challenging separations, employ HILIC or ion-pair chromatography .

Data Contradiction Analysis

Q: How should researchers address discrepancies between in vitro bioactivity and computational predictions? A: Reconcile inconsistencies by:

- Dose-Response Validation : Confirm activity across multiple assays.

- Metabolite Screening : LCMS to check for in situ degradation.

- Solubility Adjustments : Use co-solvents (e.g., cyclodextrins) to improve bioavailability in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.